molecular formula C13H18O9 B12349580 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose CAS No. 56272-01-6

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose

Katalognummer: B12349580
CAS-Nummer: 56272-01-6
Molekulargewicht: 318.28 g/mol
InChI-Schlüssel: IHNHAHWGVLXCCI-ACJTYDJDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose is an organic compound belonging to the group of sugars. It is a derivative of L-arabinose, a naturally occurring pentose sugar. This compound is characterized by the presence of four acetyl groups attached to the arabinofuranose ring, making it a tetra-acetylated derivative. It is commonly used as an intermediate in various chemical syntheses and has significant applications in scientific research .

Vorbereitungsmethoden

The synthesis of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose typically involves the acetylation of L-arabinose. The process generally includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2,3,5-Tetra-O-acetyl-L-arabinofuranose involves its conversion into active metabolites through enzymatic or chemical reactions. These metabolites can interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved depend on the specific application and the nature of the target molecules .

Vergleich Mit ähnlichen Verbindungen

1,2,3,5-Tetra-O-acetyl-L-arabinofuranose can be compared with other similar compounds, such as:

    1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose: A similar tetra-acetylated sugar derivative with a different stereochemistry.

    1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: Another tetra-acetylated sugar with a different configuration.

    1,2,3,5-Tetra-O-acetyl-alpha-D-arabinofuranose: A compound with a similar structure but different stereochemistry .

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological and chemical properties, which make it suitable for particular applications in research and industry.

Eigenschaften

CAS-Nummer

56272-01-6

Molekularformel

C13H18O9

Molekulargewicht

318.28 g/mol

IUPAC-Name

[(2S,3S,4R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12+,13?/m0/s1

InChI-Schlüssel

IHNHAHWGVLXCCI-ACJTYDJDSA-N

Isomerische SMILES

CC(=O)OC[C@H]1[C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Kanonische SMILES

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.